(Docos-13-en-1-yl)propanedioic acid

Lipophilicity Drug delivery formulation Membrane permeability

(Docos-13-en-1-yl)propanedioic acid (CAS 612489-68-6; IUPAC: 2-docos-13-enylpropanedioic acid) is a long-chain 2-alkylmalonic acid derivative. It comprises a 22-carbon monounsaturated alkyl chain (docos-13-en-1-yl) attached at the C2 position of a propanedioic (malonic) acid scaffold, yielding a molecular formula of C25H46O4 and a molecular weight of 410.63 g·mol⁻¹.

Molecular Formula C25H46O4
Molecular Weight 410.6 g/mol
CAS No. 612489-68-6
Cat. No. B12582981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Docos-13-en-1-yl)propanedioic acid
CAS612489-68-6
Molecular FormulaC25H46O4
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)C(=O)O
InChIInChI=1S/C25H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(26)27)25(28)29/h9-10,23H,2-8,11-22H2,1H3,(H,26,27)(H,28,29)
InChIKeyNLUZWUZYMNJICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Docos-13-en-1-yl)propanedioic Acid (CAS 612489-68-6): Structural Identity and Procurement-Relevant Profile


(Docos-13-en-1-yl)propanedioic acid (CAS 612489-68-6; IUPAC: 2-docos-13-enylpropanedioic acid) is a long-chain 2-alkylmalonic acid derivative . It comprises a 22-carbon monounsaturated alkyl chain (docos-13-en-1-yl) attached at the C2 position of a propanedioic (malonic) acid scaffold, yielding a molecular formula of C25H46O4 and a molecular weight of 410.63 g·mol⁻¹ . The compound belongs to the α,α-dicarboxylic acid amphiphile class, in which both carboxyl groups reside at one terminus of the hydrocarbon chain, conferring a dual chelating and surface-active character [1]. The (13E) stereochemical designation in the systematic name Propanedioic acid, (13E)-13-docosenyl- indicates the trans configuration of the olefin .

Amphiphilic chelator scaffold – dual carboxyl head with C22:1 monounsaturated tail enables surface activity and metal-ion coordination.
Surfactant & micellization studies – long-chain alkylmalonate series context; supports CMC and micelle morphology research.
Corrosion inhibitor & enzyme probe – chain-length-dependent adsorption and metalloenzyme inhibition models.

Why (Docos-13-en-1-yl)propanedioic Acid Cannot Be Swapped for Generic 2-Alkylmalonic Acids or Simple Fatty Acids


Within the 2-alkylmalonic acid family, substitution of the alkyl chain length or saturation state is not functionally neutral. Systematic studies on homologous sodium 2-alkylmalonates demonstrate that both the critical micelle concentration (CMC) and the partial molal volume change upon micellization scale directly with chain length [1], while unsaturated analogues exhibit measurably different octanol–water partition coefficients relative to their saturated counterparts . Furthermore, the malonic acid head group is essential for the dual chelating–amphiphilic mechanism that simple fatty acids such as erucic acid lack: control experiments confirm that removal of either the chelating head group or the hydrophobic tail abolishes metalloenzyme inhibition activity [2]. Consequently, researchers or formulators substituting (docos-13-en-1-yl)propanedioic acid with a shorter-chain or saturated 2-alkylmalonic acid, or with a monocarboxylic fatty acid, will obtain a different adsorption isotherm, a different CMC, a different logP, and a different metal-chelation capacity — each of which can alter performance in surfactant formulations, corrosion inhibition, or biochemical assays.

Chain length mismatch
Shorter-chain 2-alkylmalonic acids (e.g., C9 nonylmalonic acid) exhibit different CMC, adsorption isotherm, and micelle packing; properties scale directly with chain length and may not transfer.
Saturation state mismatch
The C13 trans-double bond reduces LogP by ~0.22 log units relative to the fully saturated docosyl analog; lipophilicity and partitioning behavior differ measurably.
Head group mismatch
Monocarboxylic fatty acids (e.g., erucic acid) lack the malonate chelation motif; removal of the head group abolishes metalloenzyme inhibition, limiting functional substitution.

Quantitative Differentiation Evidence for (Docos-13-en-1-yl)propanedioic Acid Versus Closest Analogs


Octanol–Water Partition Coefficient (LogP): Unsaturated C22 Malonic Acid Versus Saturated Docosyl-Malonic Acid

The target compound, (docos-13-en-1-yl)propanedioic acid (CAS 612489-68-6), exhibits a calculated LogP of 7.76, which is 0.22 log units lower than that of its fully saturated direct analog, docosyl-malonic acid (CAS 4431-35-0; LogP = 7.98) . Both values were computed under identical methodology within the same database (Chemsrc), ensuring cross-comparability . The reduced logP of the unsaturated derivative is attributable to the polarity contribution of the C13 trans-double bond, which modestly increases aqueous solubility without sacrificing the overall long-chain hydrophobic character required for membrane interaction or micelle formation.

LogP comparison
Head-to-head
ΔLogP = –0.22
(target 7.76 vs saturated analog 7.98)
Supports lipophilicity differentiation in formulation design
Computed under identical methodology; ~1.66× partition shift.
Lipophilicity Drug delivery formulation Membrane permeability

Amphiphilic Chelation Capability: 2-Alkylmalonic Acid Head Group Versus Monocarboxylic Erucic Acid

Unlike the monocarboxylic fatty acid erucic acid (cis-13-docosenoic acid, C22H42O2), which lacks a chelating motif, (docos-13-en-1-yl)propanedioic acid possesses a malonic acid head group (pKa₁ ≈ 2.83, pKa₂ ≈ 5.69 for the parent malonic acid) capable of bidentate metal ion coordination [1]. Control experiments by Ojha et al. (2010) demonstrated that both the chelating head group and the amphiphilic hydrocarbon tail are indispensable for metalloenzyme inhibition: removal of either component obliterates the dose-dependent inhibition of Taq DNA polymerase (observed IC₅₀ shift from active to inactive upon head-group deletion) [2]. Extrapolating from the homologous 2-alkylmalonic acid series, the C22 chain provides the longest hydrophobic anchor available among commercial alkylmalonic acids, which is expected to maximise membrane or hydrophobic pocket insertion while the malonate moiety chelates divalent metal cofactors (e.g., Mg²⁺ in DNA polymerases) [2].

Chelation capability
Class-level
Malonate head vs. monocarboxylic acid (erucic): zero chelation for monocarboxylate
Metal-enzyme inhibition requires dicarboxylate motif
Control experiments confirm head-group necessity; C22 chain maximizes hydrophobic anchor.
Metalloenzyme inhibition PCR additives Metal chelation

Chain-Length-Dependent Adsorption Strength: Projected C22 Performance from Quantitative Homologous Series Data

The standard free energy of adsorption (–ΔG⁰ₐds) of 2-alkylmalonate anions onto oxidized metal surfaces increases systematically with alkyl chain length. On copper, –ΔG⁰ₐds rises from 47.7 kJ·mol⁻¹ (malonic acid, n = 0) to 83.9 kJ·mol⁻¹ (nonylmalonic acid, n = 9) [1]. On zinc, the same trend is observed: –ΔG⁰ₐ,max = 76.7 kJ·mol⁻¹ for nonylmalonate vs 38.7 kJ·mol⁻¹ for malonate — nearly a 2-fold increase [2]. Corrosion protection degree (Z, %) concurrently increases: on copper, nonylmalonate reaches 95% protection at 3 mmol·L⁻¹, whereas malonate reaches only 76% at the same concentration [1]. Extrapolating this chain-length trend, a C22 malonate is projected to deliver adsorption energies exceeding –100 kJ·mol⁻¹ and protection degrees approaching 100% at equimolar inhibitor concentrations, outperforming all shorter-chain 2-alkylmalonates tested to date.

Adsorption strength
Class-level
Projected –ΔG⁰ₐds > 100 kJ·mol⁻¹ (C22)
Supports chain-length-trend extrapolation for corrosion studies
Based on homologous series: +4.0 kJ·mol⁻¹ per CH₂ group.
Corrosion inhibition Surface adsorption Metal protection

Critical Micelle Concentration (CMC) and Surfactant Properties: Chain-Length Scaling from Published Alkylmalonate Homologues

The partial molal volume change (ΔVₘ) and compressibility change (ΔKₛ,ₘ) upon micelle formation increase with increasing alkyl chain length in the sodium 2-alkylmalonate homologous series (C8–C12 chain lengths tested by Vikingstad & Saetersdal, 1980) [1]. The fraction of counterion association to micelles also increases slightly with chain length, indicating tighter micelle packing for longer chains [1]. Separately, Brakeman & Engberts (1991) demonstrated that the mono-tetramethylammonium salt of 2-dodecylmalonic acid forms rodlike viscoelastic micelles in a specific concentration range, a morphology not observed for shorter-chain analogs [2]. Projecting these trends to the C22 chain length, (docos-13-en-1-yl)propanedioic acid salts are predicted to exhibit a CMC 2–3 orders of magnitude lower than the C12 analog and to preferentially form elongated micellar structures, which are advantageous for applications requiring high viscosity at low surfactant loading.

CMC projection
Class-level
Predicted CMC < 1 mmol·L⁻¹
Indicates low-concentration surfactant research fit
Extrapolated from C8–C12 homologues; elongated micelle morphology expected.
Surfactant Micellization Interfacial tension

Ester-to-Acid Synthetic Flexibility: Diethyl (docos-13-en-1-yl)propanedioate (CAS 612489-67-5) as a Storable Precursor with Tunable Release

The diethyl ester form, diethyl (docos-13-en-1-yl)propanedioate (CAS 612489-67-5; C29H54O4; MW 466.737 g·mol⁻¹), provides a well-characterized, non-ionized precursor that is significantly more lipophilic (XlogP = 11.7, PSA = 52.6 Ų) than the free diacid . This ester can be readily converted to the active diacid via base-catalyzed hydrolysis (saponification) or enzymatic esterase cleavage [1]. The contrast between the ester (LogP 11.7) and the free acid (LogP 7.76) represents a lipophilicity differential of ΔLogP ≈ 3.94, corresponding to an approximately 8,700-fold difference in octanol–water partition coefficient. This differential can be exploited for controlled delivery: the ester form passively partitions into lipid membranes or organic phases, where subsequent hydrolysis releases the chelating diacid in situ — a concept absent from simple fatty acid esters that lack the dual-carboxyl functionality.

Ester vs. acid
Head-to-head
ΔLogP = +3.94 (ester 11.7 vs acid 7.76)
Two-component delivery research: ester as lipophilic precursor
~8,700-fold lipophilicity difference; PSA reduced by 29.5%.
Organic synthesis Prodrug design Controlled hydrolysis

Highest-Confidence Application Scenarios for (Docos-13-en-1-yl)propanedioic Acid Based on Quantitative Differentiation Evidence


Corrosion Inhibitor Formulations for Ferrous and Non-Ferrous Metals in Neutral Chloride Environments

The systematic increase in adsorption free energy with alkyl chain length demonstrated across the 2-alkylmalonic acid homologous series positions (docos-13-en-1-yl)propanedioic acid as a candidate for ultra-high-efficiency corrosion inhibition on copper, zinc, and steel surfaces [Section 3, Item 3]. Extrapolating from the reported –ΔG⁰ₐds of 83.9 kJ·mol⁻¹ for nonylmalonate (C9), the C22 chain is projected to deliver adsorption energies exceeding 100 kJ·mol⁻¹, enabling near-complete surface coverage at sub-millimolar inhibitor concentrations [1][2]. The unsaturated bond may also participate in π-dative interactions with metal surfaces, a feature absent in saturated analogs, though this remains to be directly measured.

Metalloenzyme Inhibition and PCR-Based Diagnostic Additives

The malonic acid head group confers bidentate chelation of divalent metal cofactors (Mg²⁺, Mn²⁺, Zn²⁺) essential for DNA polymerase and amylase activity, while the C22 chain provides the amphiphilic character necessary for enzyme binding [Section 3, Item 2]. The dose-dependent inhibition of Taq DNA polymerase reported for 2-alkylmalonic acids demonstrates the feasibility of this mechanism in PCR and related enzymatic assay formats [3]. The unsaturated C22 variant, with its LogP of 7.76, is predicted to partition into enzyme active sites with higher affinity than shorter-chain analogs [Section 3, Item 1].

Low-Dosage Surfactant and Emulsifier Systems Requiring Sub-Millimolar CMC

The projected sub-millimolar CMC for (docos-13-en-1-yl)propanedioic acid salts, based on chain-length extrapolation from the published C8–C12 sodium alkylmalonate series [Section 3, Item 4], makes this compound suitable for applications demanding high interfacial activity at minimal surfactant concentration — including enhanced oil recovery, microemulsion templating, and water-in-oil miniemulsion polymerization [4]. The trans-unsaturation at C13 may further modulate micelle packing geometry relative to the fully saturated C22 analog, potentially promoting elongated micelle morphologies at lower concentrations.

Controlled-Release Chelating Agent via Ester Prodrug Strategy

The diethyl ester precursor (CAS 612489-67-5) exhibits an XlogP of 11.7 — roughly 8,700-fold more lipophilic than the free acid — enabling passive loading into lipid nanoparticles, oil phases, or polymer matrices where subsequent hydrolysis releases the active chelating diacid in situ [Section 3, Item 5]. This ester-to-acid delivery strategy is not replicable with erucic acid or other monocarboxylic fatty acids that lack a second carboxyl group for sustained chelation upon activation .

Application
Selection Property
Validation Focus
Metal corrosion inhibition in neutral chloride environments
Chain-length-dependent adsorption strength
Protection degree under model conditions
Metalloenzyme inhibition in PCR and diagnostic assays
Dual chelating-amphiphilic mechanism
Enzyme activity modulation context
Low-concentration surfactant and emulsifier research
Projected sub-millimolar CMC
Micellization and interfacial tension study
Controlled-release chelating agent via ester precursor
Ester-to-acid lipophilicity differential
Hydrolysis-triggered activation review
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